![molecular formula C18H19ClO4 B3936532 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936532.png)
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde
Overview
Description
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue while minimizing the androgenic effects on other tissues. In
Scientific Research Applications
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue, leading to increased muscle mass and strength. This makes it a promising candidate for the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde works by binding to and activating the androgen receptor in muscle tissue. This leads to an increase in protein synthesis and muscle growth. Unlike traditional androgenic steroids, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has a selective effect on muscle tissue and does not have the same androgenic effects on other tissues such as the prostate and skin.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has a dose-dependent effect on muscle mass and strength. In animal studies, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to increase muscle mass by up to 50% and strength by up to 70%. Additionally, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a protective effect on neurons in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde is its selectivity for muscle tissue, which minimizes the androgenic effects on other tissues. Additionally, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde has a long half-life, allowing for less frequent dosing. However, one limitation of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde is its low bioavailability, which may limit its effectiveness in clinical settings.
Future Directions
There are several future directions for research on 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Additionally, further research is needed to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and bioavailability of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde to optimize its use in clinical settings.
properties
IUPAC Name |
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-10-15(5-6-16(13)19)22-8-3-9-23-17-7-4-14(12-20)11-18(17)21-2/h4-7,10-12H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLDTDQJHFOQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6471565 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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